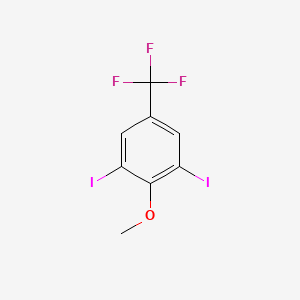

1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene

Description

Historical Context and Discovery

The synthesis of polyhalogenated benzene derivatives bearing trifluoromethyl groups emerged prominently in the late 20th century, driven by advancements in organoiodine chemistry and fluorination techniques. While early work on hypervalent iodine compounds began with Willgerodt's 1886 discovery of (dichloroiodo)benzene , the specific compound 1,3-diiodo-2-methoxy-5-(trifluoromethyl)benzene (CAS 1356113-92-2) was first reported in the 2010s as part of pharmaceutical intermediate development . Its structural design combines three critical motifs:

- Iodine substituents at positions 1 and 3, enabling cross-coupling reactions

- Methoxy group at position 2, providing electron-donating effects

- Trifluoromethyl group at position 5, imparting metabolic stability

This compound's synthesis typically proceeds through sequential halogenation and methoxylation of pre-functionalized benzene rings, as evidenced by analogous routes for related structures in patent literature .

Structural Significance in Organoiodine Chemistry

The molecule exemplifies three key principles in modern organoiodine chemistry:

Table 1: Structural features and their chemical implications

The iodine atoms adopt a meta configuration relative to the trifluoromethyl group, creating a steric and electronic environment conducive to palladium-catalyzed cross-couplings. This aligns with trends observed in related compounds like 4-iodobenzotrifluoride, where the CF₃ group influences reaction kinetics in Sonogashira couplings .

Role of Electron-Withdrawing and Electron-Donating Substituents

The interplay between substituents creates unique electronic characteristics:

Electron-Withdrawing Effects (Trifluoromethyl Group)

Electron-Donating Effects (Methoxy Group)

- Hammett σₚ constant : -0.27

- Exerts +M effect through oxygen lone pairs

- Competes with CF₃ to direct substitution to ortho/para positions

Electronic Balance:

The molecule's reactivity arises from the competition between these groups:

\text{Net electronic effect} = \sigma_{\text{CF}_3} + \sigma_{\text{OCH}_3} = 0.54 + (-0.27) = +0.27

This partial activation enables selective functionalization at iodine-bearing positions while maintaining stability from the CF₃ group.

Synthetic Utility:

Properties

IUPAC Name |

1,3-diiodo-2-methoxy-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3I2O/c1-14-7-5(12)2-4(3-6(7)13)8(9,10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMZQHBOGXDLDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1I)C(F)(F)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3I2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene typically involves the iodination of 2-methoxy-5-(trifluoromethyl)benzeneIndustrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be performed to modify the trifluoromethyl group.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Scientific Research Applications

1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.

Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of pharmaceuticals and bioactive molecules.

Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and electronic components .

Mechanism of Action

The mechanism by which 1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the iodine atoms and trifluoromethyl group influence the reactivity and selectivity of the compound. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

(a) 1,3-Difluoro-5-iodo-2-methoxybenzene (CAS: ASD2600)

- Molecular Weight : 270.02 g/mol .

- Substituents : Two fluorine atoms (1,3-positions), one iodine (5-position), and methoxy (2-position).

- Key Differences: Compared to the target compound, this lacks the trifluoromethyl group and has lighter halogen substituents (F vs. I).

(b) 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene (CAS: 845866-78-6)

- Similarity Score : 0.81 .

- Substituents : Bromine (1-position), iodine (3-position), and trifluoromethoxy (-OCF₃) (5-position).

- Bromine’s lower atomic weight and weaker leaving-group tendency reduce utility in cross-coupling relative to diiodo derivatives .

(c) 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene (CAS: 2366994-47-8)

- Molecular Formula: C₇H₂BrF₃INO₃ .

- Substituents: Bromine (1), iodine (2), nitro (-NO₂) (3), and -OCF₃ (5).

- Key Differences : The nitro group strongly deactivates the aromatic ring, making NAS reactions less feasible than in the target compound. The presence of both bromine and iodine complicates regioselective transformations, whereas the target’s diiodo configuration simplifies directed ortho-metalation .

Physical and Metabolic Properties

(a) Molecular Weight and Boiling Points

- The target compound’s molecular weight (467.93 g/mol) exceeds that of fluorine- or bromine-containing analogs (e.g., 270.02 g/mol for ASD2600) due to iodine’s high atomic mass. This increases melting/boiling points and reduces volatility .

- Trifluoromethyl vs. Trifluoromethoxy : -CF₃ is more lipophilic and metabolically stable than -OCF₃, as evidenced by studies on trifluoromethyl pyrimidines showing resistance to in vivo degradation .

(b) Metabolic Stability

- Compounds with -CF₃ groups (e.g., 5-trifluoromethyl-2′-deoxyuridine) exhibit minimal metabolic ring degradation, unlike -OCF₃ or amino-substituted analogs.

Biological Activity

1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene is a halogenated aromatic compound notable for its diverse biological activities. The presence of iodine and trifluoromethyl groups enhances its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H6F3I2O. The compound's structure is characterized by a methoxy group (-OCH3), two iodine atoms, and a trifluoromethyl group (-CF3) attached to a benzene ring. These substituents significantly influence its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H6F3I2O |

| Molecular Weight | 401.95 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The trifluoromethyl group can enhance lipophilicity, allowing for better membrane penetration and interaction with enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as a modulator of specific receptors, influencing signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Trifluoromethyl Group : This can be achieved through electrophilic fluorination methods.

- Iodination : The introduction of iodine can be performed using iodine monochloride (ICl) or other iodinating agents.

- Methoxylation : The final step involves the introduction of the methoxy group via methylation reactions.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

-

Anticancer Activity : Research indicates that halogenated benzene derivatives can inhibit cancer cell proliferation. A study demonstrated that compounds similar to this compound exhibited cytotoxic effects on several cancer cell lines (e.g., MCF-7 breast cancer cells).

- Case Study Reference : A comparative study on the cytotoxicity of halogenated compounds showed that the presence of iodine significantly enhanced anticancer activity compared to non-halogenated analogs.

-

Antimicrobial Properties : Another study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that the compound displayed significant antibacterial activity, particularly against Staphylococcus aureus.

- Table 1: Antimicrobial Activity

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL - Neuroprotective Effects : Investigations into neuroprotective properties revealed that the compound could mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Q & A

Q. What are the primary synthetic routes for 1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene?

- Methodological Answer : The synthesis typically begins with a substituted benzene precursor. For example, trifluoromethyl and methoxy groups can be introduced via electrophilic substitution or directed metalation. Iodination is achieved using iodine monochloride (ICl) under controlled conditions to avoid over-iodination. A stepwise approach ensures regioselectivity:

Methoxy introduction : Use methylating agents (e.g., dimethyl sulfate) on a phenolic intermediate.

Trifluoromethyl installation : Employ Friedel-Crafts alkylation or radical trifluoromethylation.

Diiodination : React with ICl in acetic acid at 0–5°C, monitoring reaction progress via TLC or HPLC to prevent side reactions.

Similar strategies are validated for halogenated trifluoromethylbenzene derivatives .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : , , and NMR confirm substituent positions. The methoxy group appears as a singlet (~δ 3.8–4.0 ppm), while iodine’s electron-withdrawing effect deshields adjacent protons.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected m/z: ~435.85 [M]).

- X-ray Crystallography : Single-crystal diffraction with SHELXL refines the structure. Key parameters include R-factors (<5%) and thermal displacement ellipsoids to validate geometry. SHELX programs are robust for small-molecule refinement despite historical limitations in computational speed .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the diiodination step?

- Methodological Answer : Regioselectivity in diiodination is influenced by steric and electronic factors. Strategies include:

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for methoxy protection).

- Directed Iodination : Use directing groups (e.g., Lewis acids like FeCl) to orient iodine at meta/para positions.

- Kinetic Control : Lower reaction temperatures favor selective mono-iodination before introducing the second iodine.

Multi-halogenated analogs (e.g., 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene) demonstrate similar challenges, requiring iterative optimization .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for Suzuki-Miyaura or Ullmann couplings. Key parameters include Fukui indices (electrophilicity) and HOMO-LUMO gaps.

- Retrosynthesis AI Tools : Platforms like Pistachio or Reaxys predict feasible routes by analyzing reaction databases. For example, the trifluoromethyl group’s electron-withdrawing nature may slow oxidative addition in palladium-catalyzed reactions, necessitating stronger bases (e.g., CsCO) .

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational isomerism) or crystal packing distortions.

- Variable-Temperature NMR : Identify fluxional behavior in solution.

- Hirshfeld Surface Analysis : Compare intermolecular interactions in the crystal lattice versus solution dynamics.

SHELXL refinement can adjust for thermal motion artifacts, improving agreement between experimental and calculated bond lengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.